molecular formula C13H21BN2O3 B1408816 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid CAS No. 1704063-49-9

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid

Cat. No.: B1408816
CAS No.: 1704063-49-9
M. Wt: 264.13 g/mol
InChI Key: VOHLWGUSNUPVMD-UHFFFAOYSA-N
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Description

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative with the molecular formula C13H21BN2O3 and a molecular weight of 264.13 g/mol . This compound is notable for its incorporation of both a boronic acid group and a piperazine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-(chloromethyl)phenylboronic acid with 1-(2-hydroxyethyl)piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of the target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid is unique due to its combination of a boronic acid group and a piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool in both chemical synthesis and biological research .

Properties

IUPAC Name

[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c17-10-9-15-5-7-16(8-6-15)11-12-1-3-13(4-2-12)14(18)19/h1-4,17-19H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHLWGUSNUPVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)CCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156859
Record name Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-49-9
Record name Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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